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Compound of Interest

Compound Name: Sinbaglustat

Cat. No.: B1681795

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two
investigational drugs, Sinbaglustat and Lucerastat. Both compounds are inhibitors of
glucosylceramide synthase (GCS) and are under investigation for the treatment of lysosomal
storage disorders. This document, intended for researchers, scientists, and drug development
professionals, summarizes key pharmacokinetic data, outlines experimental methodologies,
and visually represents their mechanisms of action.

Mechanism of Action

Sinbaglustat and Lucerastat both target the biosynthesis of glycosphingolipids (GSLs) by
inhibiting the enzyme glucosylceramide synthase (GCS).[1][2] This enzyme is crucial for the
first step in the synthesis of most GSLs.[3] By inhibiting GCS, these drugs aim to reduce the
accumulation of GSLs that are characteristic of certain lysosomal storage disorders like Fabry
disease.[4][5]

Sinbaglustat, however, possesses a dual mechanism of action. In addition to inhibiting GCS, it
also inhibits the non-lysosomal glucosylceramidase (GBA2), an enzyme involved in the
catabolism of GSLs.
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Figure 1. Comparative Mechanism of Action of Sinbaglustat and Lucerastat.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of Sinbaglustat and
Lucerastat observed in healthy volunteers from single-ascending dose (SAD) and multiple-
ascending dose (MAD) studies.

Sinbaglustat Pharmacokinetic Parameters

Table 1: Single-Ascending Dose (SAD) Pharmacokinetics of Sinbaglustat in Healthy Male
Subjects
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Dose Cmax (ng/mL) Tmax (hr) AUCO0-t (ng-h/mL)
10 mg 99.8 1.0 487

30 mg 311 1.0 1,510

100 mg 918 1.0 5,080

300 mg (fasted) 2,820 1.0 16,500

300 mg (fed) 1,880 2.0 13,800

1,000 mg 9,080 1.0 60,600

2,000 mg 16,700 15 123,000

Data presented as geometric mean. Tmax presented as median.

Table 2: Multiple-Ascending Dose (MAD) Pharmacokinetics of Sinbaglustat in Healthy

Subjects (Male and Female) at Steady State (Day 7)

Dose (twice daily) Cmax,ss (ng/mL) AUCT,ss (ng-h/mL)
30 mg 344 1,460

100 mg 1,010 4,680

300 mg 2,980 14,800

1,000 mg 8,240 47,800

Data presented as geometric mean.

Lucerastat Pharmacokinetic Parameters

Table 3: Single-Ascending Dose (SAD) Pharmacokinetics of Lucerastat in Healthy Male

Subjects
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Dose Cmax (ug/mL) Tmax (hr) t'% (hr)
100 mg 0.8 2.0 4.8
300 mg 29 15 4.5
500 mg 5.0 15 4.9
1,000 mg 10.5 15 5.3

Data presented as geometric mean. Tmax presented as median.

Table 4: Multiple-Ascending Dose (MAD) Pharmacokinetics of Lucerastat in Healthy Male
Subjects at Steady State (Day 7)

Dose (twice daily) Cmax,ss (pg/mL) t% (hr)
200 mg 2.1 5.2
500 mg 54 5.2
1,000 mg 11.1 5.1

Data presented as geometric mean.

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from first-in-human,
randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies in
healthy volunteers.

Sinbaglustat Studies

The pharmacokinetic profile of Sinbaglustat was assessed in healthy male subjects for single
doses and in both male and female subjects for multiple doses.

o Study Design: The studies were randomized, double-blind, and placebo-controlled. Single
ascending doses ranged from 10 mg to 2,000 mg. Multiple ascending doses ranged from 30
mg to 1,000 mg administered twice daily for 7 days.
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o Sample Collection: For the SAD study, blood samples for pharmacokinetic analysis were
collected at pre-dose and at various time points post-dose. In the MAD study, blood samples
were collected on Day 1 and Day 7 at multiple time points, with trough concentrations
measured on intervening days.

Bioanalytical Method: Plasma concentrations of Sinbaglustat were determined using a
validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The
lower limit of quantification (LLOQ) was 10 ng/mL, and the method was linear over a
concentration range of 10-10,000 ng/mL.

Lucerastat Studies

The pharmacokinetics of Lucerastat were evaluated in healthy male subjects in two separate
randomized, double-blind, placebo-controlled studies (SAD and MAD).

Study Design: In the SAD study, subjects received single oral doses of 100, 300, 500, or
1,000 mg of Lucerastat. In the MAD study, subjects received 200, 500, or 1,000 mg of
Lucerastat twice daily for 7 consecutive days. The effect of food on Lucerastat
pharmacokinetics was also assessed.

Sample Collection: In both studies, blood samples were collected at pre-dose and at
scheduled time points post-administration to determine the plasma concentrations of
Lucerastat. Urine samples were also collected to assess renal excretion.

Bioanalytical Method: The determination of Lucerastat concentrations in plasma and urine
was performed using a validated LC-MS/MS method. Specific details of the validation
parameters for the assay used in these particular studies are not publicly available but would
adhere to regulatory guidelines for bioanalytical method validation.

Comparative Analysis and Discussion

e Absorption: Both Sinbaglustat and Lucerastat are rapidly absorbed following oral
administration, with median Tmax values generally occurring between 1 to 2 hours for
Sinbaglustat and 1.5 to 2 hours for Lucerastat in the fasted state.

» Dose Proportionality: Both drugs exhibit dose-proportional pharmacokinetics over the tested
dose ranges in healthy volunteers.
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Elimination: Sinbaglustat plasma concentrations decrease in a biphasic manner, with a
terminal half-life of approximately 12 hours at higher doses. Lucerastat has a shorter
terminal half-life, ranging from approximately 3.6 to 8.1 hours across different dose groups.

Accumulation: For Sinbaglustat, steady-state concentrations were reached by Day 2 of
multiple dosing with no accumulation observed. Lucerastat also did not show accumulation
with twice-daily dosing.

Effect of Food: A high-fat meal decreased the Cmax and AUC of a 300 mg single dose of
Sinbaglustat. In contrast, food had no significant effect on the pharmacokinetics of
Lucerastat.

Excretion: A significant portion of Sinbaglustat is excreted unchanged in the urine. The renal
clearance of Sinbaglustat was higher than the glomerular filtration rate, suggesting active
tubular secretion. Information on the quantitative excretion of Lucerastat was not detailed in
the reviewed sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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